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Introduction:

BMS-777607 is a potent and selective, orally available, ATP-competitive small-molecule

inhibitor of the MET receptor tyrosine kinase family.[1][2][3][4] It has demonstrated significant

activity against c-Met and other related kinases, playing a crucial role in preclinical and clinical

investigations targeting cancers with aberrant MET signaling.[1][2] This document provides a

comprehensive overview of the binding affinity and kinetics of BMS-777607, including detailed

experimental protocols and visual representations of its mechanism of action.

Quantitative Binding Affinity and Potency
The binding affinity and inhibitory potency of BMS-777607 have been characterized across

various enzymatic and cell-based assays. The following tables summarize the key quantitative

data.

Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607
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Target Kinase Assay Type Potency (IC50/Ki) Reference

c-Met Cell-free 3.9 nM (Ki) [1]

c-Met Cell-free 3.9 nM (IC50) [3][5][6]

Axl Cell-free 1.1 nM (IC50) [3][5][6]

Ron Cell-free 1.8 nM (IC50) [3][5][6]

Tyro3 Cell-free 4.3 nM (IC50) [3][5][6]

Mer Cell-free 14.0 nM (IC50) [6]

Flt-3 Cell-free 16 nM (IC50) [6]

Aurora B Cell-free 78 nM (IC50) [6]

Lck Cell-free 120 nM (IC50) [6]

VEGFR-2 Cell-free 180 nM (IC50) [6]

Table 2: Cellular Activity of BMS-777607
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Cell Line Assay Type Endpoint Potency (IC50) Reference

GTL-16

c-Met

Autophosphoryla

tion

Inhibition of

Phosphorylation
20 nM [1][3][5]

PC-3

HGF-stimulated

c-Met

Autophosphoryla

tion

Inhibition of

Phosphorylation
< 1 nM [1][3][5]

DU145

HGF-stimulated

c-Met

Autophosphoryla

tion

Inhibition of

Phosphorylation
< 1 nM [1][3][5]

KHT

c-Met

Autophosphoryla

tion

Inhibition of

Phosphorylation
10 nM [3][5]

PC-3

HGF-stimulated

Cell Migration &

Invasion

Inhibition of

Migration/Invasio

n

< 0.1 µM [3][5][7]

DU145

HGF-stimulated

Cell Migration &

Invasion

Inhibition of

Migration/Invasio

n

< 0.1 µM [3][5][7]

GTL-16 Proliferation
Inhibition of

Proliferation
100 nM [3]

Binding Kinetics and Mechanism of Action
BMS-777607 is an ATP-competitive inhibitor of Met kinase.[1][3] This indicates that it binds to

the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate

proteins. While specific kinetic parameters such as association (k_on) and dissociation (k_off)

rates are not extensively reported in the provided literature, its low nanomolar potency

suggests a high affinity and likely a prolonged residence time within the ATP binding site. The
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inhibition of c-Met autophosphorylation and downstream signaling pathways further confirms its

mechanism of action.[7]

Signaling Pathway
BMS-777607 effectively blocks the HGF-stimulated c-Met signaling cascade. Upon binding, it

prevents the autophosphorylation of c-Met, which in turn inhibits the activation of downstream

pathways critical for cell proliferation, survival, migration, and invasion, such as the PI3K/Akt

and MAPK/ERK pathways.[7]

BMS-777607 Mechanism of Action
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Caption: Mechanism of action of BMS-777607 in the c-Met signaling pathway.
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Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.

In Vitro Kinase Assay
This assay determines the direct inhibitory effect of BMS-777607 on the enzymatic activity of a

target kinase.

In Vitro Kinase Assay Workflow

Reaction Components

Recombinant Kinase
(e.g., GST-Met)

Incubate at 30°C
for 1 hour

Substrate
(e.g., poly(Glu/Tyr))

Labeled ATP
(e.g., 33P γ-ATP)

BMS-777607
(Varying Concentrations)

Stop Reaction
(e.g., add cold TCA)

Measure Substrate
Phosphorylation Calculate IC50

Click to download full resolution via product page

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol:

Reaction Setup: Prepare a reaction mixture containing the kinase (e.g., baculovirus-

expressed GST-Met), a substrate (e.g., 3 µg of poly(Glu/Tyr)), radiolabeled ATP (e.g., 0.12

µCi 33P γ-ATP), and non-labeled ATP (e.g., 1 µM) in a kinase buffer (e.g., 20 mM Tris-Cl, 5

mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT).[5]
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Inhibitor Addition: Add varying concentrations of BMS-777607 to the reaction mixtures.

Incubation: Incubate the reactions for 1 hour at 30°C to allow for the kinase reaction to

proceed.[5]

Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA) to a final

concentration of 8%.[5]

Quantification: The amount of phosphorylated substrate is quantified, typically by scintillation

counting, to determine the extent of kinase inhibition.

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme

activity by 50%, is calculated from the dose-response curve.

Cellular Autophosphorylation Assay
This assay measures the ability of BMS-777607 to inhibit the phosphorylation of its target

kinase within a cellular context.
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Cellular Autophosphorylation Assay

Seed Cells
(e.g., PC-3, DU145)
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(10 minutes)
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Western Blot Analysis
(p-Met, Total Met, Actin)

Quantify Band Intensity
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Click to download full resolution via product page

Caption: Workflow for a cellular autophosphorylation assay.

Protocol:
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Cell Culture: Seed c-Met-expressing cells (e.g., PC-3 or DU145) in appropriate culture

vessels.[1]

Serum Starvation: Once the cells reach a suitable confluency, serum-starve them overnight

to reduce basal receptor activation.[1]

Inhibitor Treatment: Pretreat the cells with varying concentrations of BMS-777607 for 1 hour.

[1]

Ligand Stimulation: Stimulate the cells with a ligand, such as Hepatocyte Growth Factor

(HGF) (e.g., 25 ng/mL), for a short period (e.g., 10 minutes) to induce receptor

autophosphorylation.[1]

Cell Lysis: Lyse the cells to extract total cellular proteins.[1]

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and

probe with primary antibodies specific for the phosphorylated form of the kinase (e.g., p-Met

Y1234/1235), the total kinase, and a loading control (e.g., actin).[1]

Data Analysis: Quantify the band intensities to determine the level of kinase phosphorylation

relative to the total kinase and loading control. Calculate the IC50 value for the inhibition of

autophosphorylation.

Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of BMS-777607 on the growth and viability of cancer cell lines.

Protocol:

Cell Seeding: Seed cells (e.g., PC-3) into a 96-well plate.[1]

Treatment: Treat the cells with various concentrations of BMS-777607 in the presence or

absence of a growth stimulus like HGF (e.g., 25 ng/mL).[1]

Incubation: Incubate the cells for an extended period (e.g., 96 hours).[1]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate to allow for the formation of formazan crystals by
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metabolically active cells.

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

Absorbance Measurement: Measure the absorbance at a specific wavelength to quantify the

number of viable cells.

Data Analysis: Determine the effect of BMS-777607 on cell proliferation and calculate IC50

values if applicable.

Conclusion
BMS-777607 is a highly potent inhibitor of the MET kinase family, with low nanomolar affinity

for c-Met, Axl, Ron, and Tyro3. Its ATP-competitive mechanism of action effectively abrogates

c-Met autophosphorylation and downstream signaling, leading to the inhibition of cancer cell

proliferation, migration, and invasion. The experimental protocols detailed herein provide a

foundation for the continued investigation and characterization of this and similar kinase

inhibitors in drug discovery and development.
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To cite this document: BenchChem. [In-Depth Technical Guide: BMS-777607 Binding Affinity
and Kinetics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667239#bms-748730-binding-affinity-and-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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